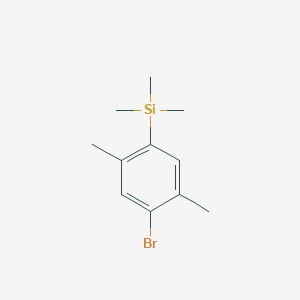
(4-Bromo-2,5-dimethylphenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2,5-dimethylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H17BrSi. It is commonly used in organic synthesis due to its unique reactivity and stability. The compound features a bromine atom and two methyl groups attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This structure imparts specific chemical properties that make it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Bromo-2,5-dimethylphenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2,5-dimethylphenylmagnesium bromide with trimethylchlorosilane. This reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process requires careful control of reaction conditions, including temperature, solvent, and reactant concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2,5-dimethylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though care must be taken to avoid over-oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of the phenyl ring with another aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Bromo-2,5-dimethylphenyl)trimethylsilane is used as a building block in the synthesis of more complex molecules. Its reactivity makes it suitable for use in various organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine
While specific biological and medicinal applications of this compound are less common, its derivatives may be used in the development of pharmaceuticals and biologically active compounds. The compound’s ability to undergo selective reactions makes it valuable in medicinal chemistry for the synthesis of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in the synthesis of advanced materials, such as polymers and electronic components, highlights its importance in various industrial applications.
Mecanismo De Acción
The mechanism by which (4-Bromo-2,5-dimethylphenyl)trimethylsilane exerts its effects is primarily through its reactivity in chemical reactions. The bromine atom and trimethylsilyl group provide sites for nucleophilic attack and coupling reactions, respectively. The molecular targets and pathways involved depend on the specific reaction and application, with the compound often serving as an intermediate or reagent in the synthesis of more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromophenylethynyl)trimethylsilane: Similar in structure but with an ethynyl group instead of methyl groups.
(4-Iodophenylethynyl)trimethylsilane: Contains an iodine atom instead of bromine.
(4-Bromo-2,5-dimethylaniline): Similar phenyl ring substitution but with an amino group instead of a trimethylsilyl group.
Uniqueness
(4-Bromo-2,5-dimethylphenyl)trimethylsilane is unique due to its combination of a bromine atom and trimethylsilyl group, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic organic chemistry for the formation of complex molecules through selective reactions.
Propiedades
Fórmula molecular |
C11H17BrSi |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
(4-bromo-2,5-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H17BrSi/c1-8-7-11(13(3,4)5)9(2)6-10(8)12/h6-7H,1-5H3 |
Clave InChI |
NZWDLFCJGYCHRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


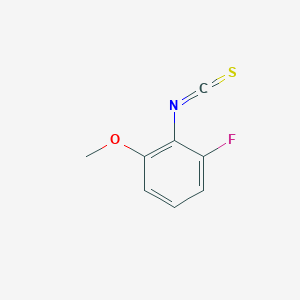
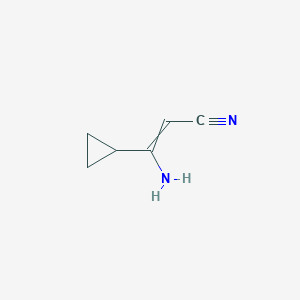
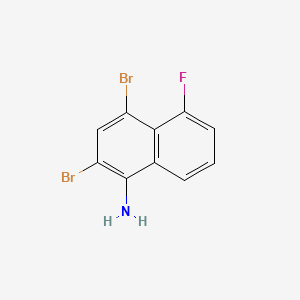
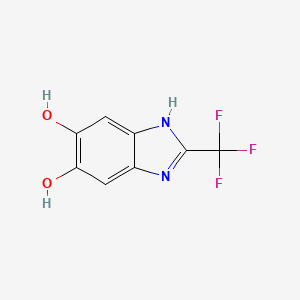
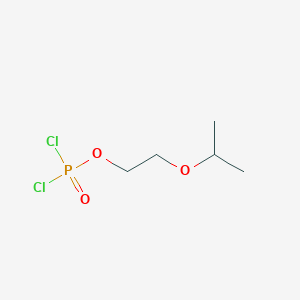
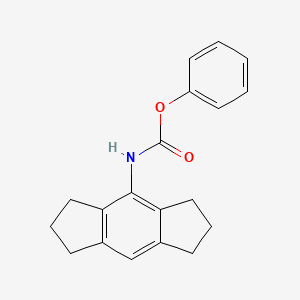

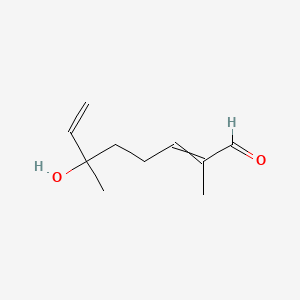


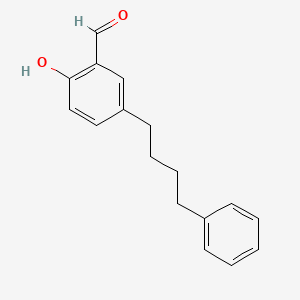

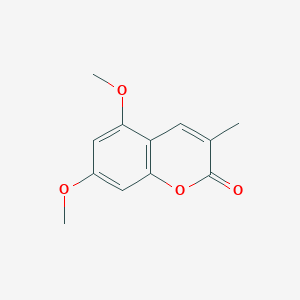
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
